2-Methyl-3,5-dinitrobenzoyl chloride

Catalog No.
S13166344
CAS No.
39614-85-2
M.F
C8H5ClN2O5
M. Wt
244.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3,5-dinitrobenzoyl chloride

CAS Number

39614-85-2

Product Name

2-Methyl-3,5-dinitrobenzoyl chloride

IUPAC Name

2-methyl-3,5-dinitrobenzoyl chloride

Molecular Formula

C8H5ClN2O5

Molecular Weight

244.59 g/mol

InChI

InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3

InChI Key

AGYLEAJVAFGNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl

2-Methyl-3,5-dinitrobenzoyl chloride (CAS 39614-85-2) is a specialized, sterically hindered acyl halide primarily utilized as the terminal precursor in the commercial synthesis of the veterinary antiprotozoal drug Dinitolmide (Zoalene). Characterized by its dual nitro-substitution and an ortho-methyl group, this compound exhibits a precise balance of electrophilicity and steric shielding. In industrial procurement, it is sourced specifically to bypass multi-step in-situ chlorination of 2-methyl-3,5-dinitrobenzoic acid, thereby streamlining the final ammoniation step, reducing corrosive byproducts, and ensuring high-purity API yields in veterinary pharmaceutical manufacturing [1].

Substituting 2-methyl-3,5-dinitrobenzoyl chloride with the more common 3,5-dinitrobenzoyl chloride fundamentally alters the downstream API, yielding 3,5-dinitrobenzamide instead of Dinitolmide, thereby completely abolishing the target antiprotozoal efficacy. Furthermore, attempting to substitute this pre-formed acyl chloride with its free acid counterpart (2-methyl-3,5-dinitrobenzoic acid) requires aggressive on-site chlorination using thionyl chloride or oxalyl chloride. This in-situ generation introduces severe processability challenges, including the management of highly corrosive off-gases and the risk of unreacted acid carrying over as an impurity, which severely degrades the final product's crystallization profile and regulatory compliance .

Ammoniation Efficiency in Dinitolmide Manufacturing

In the industrial synthesis of Dinitolmide, utilizing pre-formed 2-methyl-3,5-dinitrobenzoyl chloride allows for direct, high-efficiency ammoniation. Compared to starting from the free carboxylic acid and performing in-situ chlorination, the pre-formed acyl chloride avoids incomplete activation and hydrolysis side-reactions, leading to a significantly higher conversion rate to the final API [1].

Evidence DimensionAPI Conversion Yield (Ammoniation Step)
Target Compound Data>92% yield of Dinitolmide
Comparator Or BaselineIn-situ chlorination of 2-methyl-3,5-dinitrobenzoic acid (~75-80% overall yield)
Quantified Difference12-17% higher overall yield
ConditionsReaction with concentrated aqueous ammonia under controlled cooling

Procuring the pre-formed acyl chloride maximizes final API throughput and eliminates the yield penalties associated with incomplete in-situ activation.

Processability: Elimination of Corrosive Off-Gassing

A major procurement advantage of sourcing the pre-formed acyl chloride is the complete elimination of hazardous chlorinating agents at the final API assembly site. The ammoniation of 2-methyl-3,5-dinitrobenzoyl chloride releases only chloride ions (as ammonium chloride), whereas in-situ generation from the acid releases stoichiometric amounts of sulfur dioxide and hydrogen chloride gas .

Evidence DimensionCorrosive Gas Generation (per mole of product)
Target Compound Data0 moles SO2 / HCl generated
Comparator Or BaselineIn-situ generation via SOCl2 (1 mole SO2 + 1 mole HCl generated)
Quantified Difference100% reduction in toxic off-gassing during the final synthetic step
ConditionsIndustrial scale-up of the final amidation step

Removes the need for specialized, capital-intensive gas-scrubbing infrastructure in the final API production facility.

Hydrolytic Stability via Ortho-Steric Shielding

The presence of the methyl group at the ortho position provides significant steric shielding to the acyl chloride moiety. When compared to the unhindered 3,5-dinitrobenzoyl chloride, this steric bulk measurably slows the rate of nucleophilic attack by atmospheric water, extending the handling window of the material during plant-scale transfers .

Evidence DimensionRelative Hydrolysis Rate (Atmospheric Moisture)
Target Compound DataDelayed hydrolysis profile due to ortho-methyl steric blocking
Comparator Or Baseline3,5-Dinitrobenzoyl chloride (rapid unhindered hydrolysis)
Quantified DifferenceExtended handling window and reduced degradation into the unreactive free acid
ConditionsAmbient atmospheric exposure during material transfer

Allows for more robust industrial handling and reduces batch-to-batch variability caused by moisture-induced degradation.

Downstream Purity and Recrystallization Efficiency

Using high-purity 2-methyl-3,5-dinitrobenzoyl chloride directly impacts the impurity profile of the crude Dinitolmide. In-situ chlorination often leaves trace unreacted acid or generates anhydride dimers, which co-crystallize with the API. The pre-formed acyl chloride route yields a much cleaner crude product, significantly reducing the solvent volume and time required for the final recrystallization [1].

Evidence DimensionCrude API Purity (Pre-Recrystallization)
Target Compound Data>95% crude purity of Dinitolmide
Comparator Or BaselineIn-situ acid chlorination route (<85% crude purity)
Quantified Difference>10% improvement in baseline crude purity
ConditionsPre-recrystallization HPLC analysis of the crude amidation product

Higher crude purity directly translates to reduced solvent usage and lower loss of API during the final purification stages.

Commercial Synthesis of Dinitolmide (Zoalene)

Procuring this specific acyl chloride is mandatory for producing this veterinary antiprotozoal agent, as the ortho-methyl group is essential for the drug's biological activity against coccidiosis in poultry. Using the pre-formed chloride ensures high yield and eliminates corrosive off-gassing .

Synthesis of Sterically Hindered Benzamides

Used as a building block in chemical research to create a library of sterically hindered, electron-deficient benzamides for structure-activity relationship (SAR) studies, where the 2-methyl group provides a specific conformational lock .

Derivatization of Complex Amines and Alcohols

While 3,5-dinitrobenzoyl chloride is the standard derivatizing agent, this 2-methyl variant is utilized when a specific shift in retention time (HPLC) or a different crystallization profile is required for the analytical identification of complex chiral amines .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

243.9886990 g/mol

Monoisotopic Mass

243.9886990 g/mol

Heavy Atom Count

16

UNII

RY3X65PLU4

Dates

Last modified: 08-10-2024

Explore Compound Types